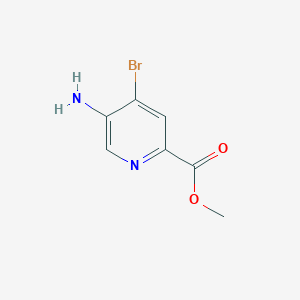

Methyl 5-amino-4-bromopicolinate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

methyl 5-amino-4-bromopyridine-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7BrN2O2/c1-12-7(11)6-2-4(8)5(9)3-10-6/h2-3H,9H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BUHGUFLWIGXCIX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=NC=C(C(=C1)Br)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7BrN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

231.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Introduction: The Strategic Importance of a Versatile Heterocycle

An In-depth Technical Guide to Methyl 5-amino-4-bromopicolinate

In the landscape of modern drug discovery and synthetic chemistry, the pyridine scaffold remains a cornerstone for the development of novel therapeutic agents.[1] Among the vast array of substituted pyridines, this compound emerges as a particularly valuable building block. Its strategic arrangement of functional groups—a nucleophilic amino group, a reactive bromine atom poised for cross-coupling reactions, and a methyl ester—provides a versatile platform for constructing complex molecular architectures.[1][2] This guide offers a comprehensive technical overview of this compound, detailing its properties, synthesis, applications, and handling for researchers, scientists, and professionals in drug development.

Chemical Identity and Physicochemical Properties

This compound is a substituted pyridine derivative. Its formal IUPAC name is methyl 5-amino-4-bromopyridine-2-carboxylate.[3] The unique positioning of its substituents dictates its reactivity and utility as a synthetic intermediate.

Table 1: Core Properties of this compound

| Property | Value | Source(s) |

| CAS Number | 870100-07-5 | [3][4][5][6] |

| Molecular Formula | C₇H₇BrN₂O₂ | [4][6] |

| Molecular Weight | 231.05 g/mol | [3][6] |

| Exact Mass | 229.96900 u | [4] |

| Synonyms | Methyl 5-amino-4-bromopyridine-2-carboxylate | [3] |

| Calculated LogP | 1.79410 | [4] |

| Polar Surface Area | 65.21 Ų | [4] |

Note: Experimental data for properties such as melting point and boiling point are not consistently reported in publicly available literature.

Synthesis and Mechanistic Insights: A Protocol for Regioselective Bromination

The synthesis of this compound is typically achieved through the electrophilic bromination of its precursor, Methyl 5-aminopicolinate. The choice of brominating agent and reaction conditions is critical to ensure selective bromination at the C4 position of the pyridine ring. The amino group at C5 is a strong activating group that directs electrophiles to the ortho (C4 and C6) positions. Due to steric hindrance from the adjacent ester group at C2, substitution is favored at the C4 position.

N-Bromosuccinimide (NBS) is the reagent of choice for this transformation. It serves as a source of electrophilic bromine (Br+) under mild conditions, minimizing over-bromination and other side reactions that can occur with harsher reagents like elemental bromine (Br₂). Acetonitrile is often used as the solvent due to its polar, aprotic nature, which effectively solubilizes the reactants without interfering with the reaction mechanism.

Experimental Protocol: Synthesis via Electrophilic Aromatic Substitution

-

Preparation: In a round-bottom flask equipped with a magnetic stirrer, dissolve Methyl 5-aminopicolinate (1.0 equivalent) in anhydrous acetonitrile.

-

Reagent Addition: Cool the solution to 0 °C using an ice bath. Add N-Bromosuccinimide (NBS) (1.05 equivalents) portion-wise over 15 minutes, ensuring the internal temperature does not rise significantly.

-

Reaction: Allow the reaction mixture to stir at 0 °C for 30 minutes, then warm to room temperature and continue stirring for 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Work-up: Upon completion, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate to consume any unreacted NBS.

-

Extraction: Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3x).

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The resulting crude solid can be purified by column chromatography on silica gel to yield the pure this compound.

References

Synthesis pathways for Methyl 5-amino-4-bromopicolinate

An In-depth Technical Guide to the Synthesis of Methyl 5-amino-4-bromopicolinate

Authored by: Gemini, Senior Application Scientist

Abstract

This compound is a key heterocyclic building block in modern medicinal chemistry and materials science. Its unique substitution pattern, featuring an amino group, a bromine atom, and a methyl ester on a pyridine core, provides three distinct points for chemical modification, making it a versatile scaffold for the synthesis of complex molecular architectures. This guide provides a comprehensive overview of the logical synthesis pathways for this compound, focusing on the underlying chemical principles, detailed experimental protocols, and mechanistic insights. The content is designed for researchers, chemists, and drug development professionals seeking a practical, in-depth understanding of its preparation.

Introduction and Strategic Importance

The pyridine ring is a privileged scaffold in drug discovery, present in numerous FDA-approved pharmaceuticals. The strategic functionalization of this ring system is paramount for modulating the physicochemical properties, biological activity, and pharmacokinetic profiles of new chemical entities. This compound serves as an exemplary trifunctional intermediate.

-

Amino Group (C5): Acts as a nucleophile or a directing group, enabling amide bond formation, diazotization, or further aromatic substitutions.

-

Bromine Atom (C4): A versatile handle for a wide array of transition metal-catalyzed cross-coupling reactions (e.g., Suzuki, Stille, Sonogashira, Buchwald-Hartwig), allowing for the introduction of carbon-carbon and carbon-heteroatom bonds.[1]

-

Methyl Ester (C2): Can be hydrolyzed to the corresponding carboxylic acid for amide coupling or other modifications, or it can be reduced to the primary alcohol.

Given its utility, reliable and scalable synthetic access to this compound is of significant interest. This document outlines a primary, robust pathway for its synthesis, grounded in established chemical transformations of analogous systems.

Retrosynthetic Analysis and Proposed Pathway

A retrosynthetic analysis of the target molecule suggests that the most direct approach involves the regioselective bromination of a readily available precursor, Methyl 5-aminopicolinate. The key challenge lies in controlling the regiochemistry of the electrophilic aromatic substitution on the electron-rich aminopyridine ring.

The primary activating group on the ring is the C5-amino group, which is a powerful ortho-, para-director. Therefore, electrophilic attack is strongly favored at the C4 (ortho) and C6 (ortho) positions. The C2-ester group is an electron-withdrawing group, which deactivates the ring, particularly at the adjacent C3 position. Consequently, the C4 position is the most electronically favored site for bromination.

References

Physical and chemical characteristics of Methyl 5-amino-4-bromopicolinate

An In-Depth Technical Guide to Methyl 5-amino-4-bromopicolinate: Properties, Reactivity, and Applications for the Research Scientist

Introduction

This compound is a substituted pyridine derivative that has emerged as a significant and versatile building block in the fields of medicinal chemistry and organic synthesis. Its unique trifunctional architecture—comprising a nucleophilic amino group, a reactive bromine atom, and a modifiable methyl ester on a pyridine scaffold—provides a rich platform for the generation of diverse and complex molecular structures. Picolinic acid and its derivatives are recognized as "privileged" structural motifs, integral to a substantial number of FDA-approved nitrogen-heterocyclic drugs.[1] This guide offers a comprehensive exploration of the physical and chemical characteristics of this compound, providing insights into its reactivity, synthesis, and strategic application in drug discovery and development.

Chemical and Physical Identity

A precise understanding of the fundamental properties of a chemical entity is the cornerstone of its effective application in research. The key identifiers and physical characteristics of this compound are summarized below.

Table 1: Chemical Identifiers

| Identifier | Data | Source |

| IUPAC Name | methyl 5-amino-4-bromopyridine-2-carboxylate | N/A |

| CAS Number | 870100-07-5 | [2][3] |

| Molecular Formula | C₇H₇BrN₂O₂ | [3] |

| Molecular Weight | 231.05 g/mol | [3] |

| SMILES | COC(=O)C1=NC=C(C(=C1)Br)N | [3] |

| InChI | InChI=1S/C7H7BrN2O2/c1-12-7(11)6-2-5(9)4(8)3-10-6/h2-3H,1H3,(H2,9,10) | N/A |

| InChI Key | OIBCCOPRJYTZLR-UHFFFAOYSA-N | N/A |

Table 2: Physical Properties

| Property | Value | Notes |

| Appearance | Solid (form may vary) | General observation for similar compounds. |

| Melting Point | Not explicitly available; related compounds like N-Methyl 5-bromopicolinamide melt at 76-77°C.[4] | Data for the exact compound is not consistently reported. |

| Boiling Point | Not available | Likely to decompose at high temperatures. |

| Solubility | Soluble in water and alcohol.[5] | General solubility for aminopyridines. Specific quantitative data is not available. |

| Storage Temperature | Store in a refrigerator, under an inert atmosphere.[6][7] | Recommended for maintaining stability and preventing degradation. |

Structural Elucidation and Spectroscopic Data

Confirmation of the structure and purity of this compound is critical. Standard analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS) are indispensable for this purpose.

Diagram 1: Chemical Structure and Atom Numbering

Caption: Structure of this compound with atom numbering.

-

¹H NMR Spectroscopy : The proton NMR spectrum is expected to show distinct signals corresponding to the aromatic protons on the pyridine ring, the amino group protons, and the methyl ester protons. The two aromatic protons (H-3 and H-6) should appear as singlets due to the substitution pattern. The amino (-NH₂) protons will likely appear as a broad singlet, and the methyl (-OCH₃) protons as a sharp singlet integrating to three protons.

-

Mass Spectrometry (MS) : Electrospray ionization (ESI) mass spectrometry would confirm the molecular weight. The spectrum will exhibit a characteristic isotopic pattern for the molecular ion [M]⁺˙ due to the presence of the two naturally occurring isotopes of bromine, ⁷⁹Br and ⁸¹Br, in an approximate 1:1 ratio.[8] This results in two peaks of nearly equal intensity separated by 2 m/z units (e.g., at m/z 230 and 232).

-

Infrared (IR) Spectroscopy : The IR spectrum provides information on the functional groups present. Key vibrational bands would include N-H stretching for the primary amine, C=O stretching for the ester carbonyl group, and C-Br stretching.

Chemical Reactivity and Synthetic Utility

The synthetic value of this compound lies in the distinct reactivity of its functional groups, which allows for selective and sequential modification.

-

The Bromine Atom (C4-Br) : The bromine atom is an excellent handle for introducing molecular diversity via metal-catalyzed cross-coupling reactions. This position is amenable to widely used transformations such as:

-

Suzuki-Miyaura Coupling : To form new carbon-carbon bonds with aryl or vinyl groups.

-

Buchwald-Hartwig Amination : To introduce substituted amine functionalities.

-

Sonogashira Coupling : To install alkyne moieties.

-

-

The Amino Group (C5-NH₂) : The primary amino group is nucleophilic and can undergo a variety of reactions, including:

-

Acylation/Sulfonylation : Reaction with acyl chlorides or sulfonyl chlorides to form amides and sulfonamides, respectively.

-

Diazotization : Conversion to a diazonium salt, which can then be displaced by a wide range of nucleophiles (Sandmeyer reaction).

-

Cyclization Reactions : Acting as a nucleophile to construct fused heterocyclic ring systems, a common strategy in drug design.[9]

-

-

The Methyl Ester Group (C2-CO₂Me) : The ester can be readily transformed:

-

Hydrolysis : Saponification to the corresponding carboxylic acid, which can then be coupled with amines to form amides (a common linkage in drug molecules).

-

Amidation : Direct reaction with amines, often at elevated temperatures, to form amides.

-

Diagram 2: Key Reaction Pathways

Caption: Major reaction pathways for the modification of the core scaffold.

Synthesis and Purification Protocol

The synthesis of this compound typically involves the regioselective bromination of a precursor, Methyl 5-aminopicolinate. The choice of brominating agent and reaction conditions is critical to control the position of bromination and prevent the formation of undesired by-products.

Diagram 3: General Synthesis Workflow

Caption: Step-by-step workflow for the synthesis of the title compound.

Experimental Protocol: Bromination of Methyl 5-aminopicolinate

-

Causality : This protocol uses N-Bromosuccinimide (NBS) as the brominating agent. NBS is often preferred over liquid bromine (Br₂) because it is a solid that is easier and safer to handle. It provides a low, constant concentration of Br₂, which helps to prevent over-bromination and the formation of dibrominated by-products.[10] Controlling the temperature by starting in an ice bath is crucial to manage the exothermic nature of the reaction and enhance regioselectivity for the C4 position, which is activated by the C5-amino group.[10]

-

Preparation : Dissolve Methyl 5-aminopicolinate (1 equivalent) in a suitable solvent such as dimethylformamide (DMF) or acetic acid in a round-bottom flask equipped with a magnetic stirrer.

-

Temperature Control : Cool the solution in an ice bath to 0°C. This is critical to control the reaction rate and selectivity.[11]

-

Reagent Addition : Slowly add a solution of N-Bromosuccinimide (NBS) (1.0 to 1.1 equivalents) in the same solvent dropwise to the cooled mixture.

-

Reaction : Allow the reaction to warm to room temperature and stir for 8-12 hours, monitoring the progress by Thin Layer Chromatography (TLC).

-

Workup : Once the starting material is consumed, pour the reaction mixture into a beaker of cold water to precipitate the crude product.

-

Isolation : Collect the solid product by vacuum filtration and wash thoroughly with water to remove any remaining solvent and succinimide by-product.

-

Purification : The crude solid can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel to yield the pure this compound.

Applications in Drug Discovery

The true value of this compound is realized in its application as an intermediate for synthesizing biologically active molecules. The picolinate scaffold is a key component in numerous therapeutic agents.[1] For instance, derivatives of aminopyridines are used to create potent kinase inhibitors for oncology by constructing fused heterocyclic systems like pyrido[2,3-d]pyrimidines.[12]

Diagram 4: Logic Flow from Building Block to Drug Candidate

Caption: The strategic role of the intermediate in a drug discovery pipeline.

This compound and its analogs have been investigated for a range of potential biological activities, including antimicrobial and anticancer properties.[13] The ability to systematically modify the scaffold at its three reactive sites allows researchers to fine-tune pharmacokinetic and pharmacodynamic properties, optimizing for potency, selectivity, and drug-like characteristics.

Safety, Handling, and Storage

As with any laboratory chemical, proper safety protocols must be followed when handling this compound and related aminopyridines.

-

Hazards : Aminopyridines can be toxic if swallowed, inhaled, or in contact with skin.[5][6] They may cause skin, eye, and respiratory irritation.[14] When heated to decomposition, they can emit toxic fumes of nitrogen oxides.[5]

-

Handling :

-

Storage :

-

Disposal : Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.[14]

Conclusion

This compound is a high-value chemical intermediate whose utility is rooted in its structural and chemical properties. The strategic arrangement of its amino, bromo, and methyl ester functional groups provides a versatile platform for synthetic chemists to build complex molecular architectures. Its demonstrated role as a precursor to biologically active compounds underscores its importance for researchers, scientists, and drug development professionals engaged in the design and synthesis of next-generation therapeutics. A thorough understanding of its reactivity, handling requirements, and synthetic potential is essential for leveraging this powerful building block to its full capacity.

References

- 1. benchchem.com [benchchem.com]

- 2. This compound | 870100-07-5 [chemicalbook.com]

- 3. This compound | 870100-07-5 | VJB10007 [biosynth.com]

- 4. Manufacturer supply top purity N-Methyl 5-bromopicolinamide 845305-87-5 with GMP standards [whsysbio.net]

- 5. AMINOPYRIDINES | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 6. tcichemicals.com [tcichemicals.com]

- 7. fishersci.com [fishersci.com]

- 8. benchchem.com [benchchem.com]

- 9. benchchem.com [benchchem.com]

- 10. Page loading... [wap.guidechem.com]

- 11. Synthesis method of 3-bromo-5-methylpyridine - Eureka | Patsnap [eureka.patsnap.com]

- 12. Discovery of 4-amino-5-(3-bromophenyl)-7-(6-morpholino-pyridin-3-yl)pyrido[2,3-d]pyrimidine, an orally active, non-nucleoside adenosine kinase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Buy Methyl 4-amino-5-bromopicolinate | 1782230-72-1 [smolecule.com]

- 14. assets.thermofisher.cn [assets.thermofisher.cn]

- 15. epa.gov [epa.gov]

An In-Depth Technical Guide to Methyl 5-amino-4-bromopicolinate

This guide provides a comprehensive technical overview of Methyl 5-amino-4-bromopicolinate, a key heterocyclic building block for professionals in chemical research and drug development. We will delve into its core molecular characteristics, reactivity, and practical synthetic applications, grounding our discussion in established chemical principles.

Core Molecular Profile

This compound is a substituted pyridine derivative whose value lies in the strategic placement of its functional groups—a methyl ester, an amino group, and a bromine atom. This specific arrangement offers multiple reaction sites, making it a versatile intermediate for constructing more complex molecular architectures.

Molecular Structure and Identity

The compound's formal IUPAC name is Methyl 5-amino-4-bromopyridine-2-carboxylate[1]. Its structure is defined by a central pyridine ring functionalized at key positions, which dictates its chemical behavior and synthetic potential.

Physicochemical Properties

The quantitative attributes of a molecule are critical for experimental design, from reaction stoichiometry to purification and analysis. The key properties of this compound are summarized below.

| Property | Value | Source |

| CAS Number | 870100-07-5 | [2][3] |

| Molecular Formula | C₇H₇BrN₂O₂ | [3] |

| Molecular Weight | 231.05 g/mol | [1][3] |

| Exact Mass | 229.96900 u | |

| Polar Surface Area (PSA) | 65.21 Ų | |

| LogP | 1.79410 |

Expert Analysis: Reactivity and Synthetic Utility

The synthetic utility of this compound stems from the distinct reactivity of its functional groups.

-

The Bromine Atom (C4 Position): As a halogen on an electron-deficient pyridine ring, the bromine atom is an excellent leaving group and a prime handle for transition-metal-catalyzed cross-coupling reactions. This site is the gateway to forming new carbon-carbon and carbon-heteroatom bonds, which is a cornerstone of modern drug discovery. Reactions like the Suzuki-Miyaura, Heck, Sonogashira, and Buchwald-Hartwig amination are commonly employed at this position.

-

The Amino Group (C5 Position): The nucleophilic amino group offers a secondary site for functionalization. It can readily undergo acylation, sulfonylation, or serve as a directing group. Its presence also electronically modulates the pyridine ring, influencing the reactivity of the other positions.

-

The Methyl Picolinate Moiety (C2 Position): The ester group is relatively stable but can be hydrolyzed to the corresponding carboxylic acid under basic or acidic conditions, providing another point for modification, such as amide bond formation.

This trifecta of reactive sites makes the molecule a powerful scaffold for building libraries of compounds with diverse functionalities, a common strategy in lead optimization campaigns.

Experimental Protocol: Suzuki-Miyaura Cross-Coupling

To illustrate the practical application of this building block, we provide a representative protocol for a Suzuki-Miyaura cross-coupling reaction. This procedure is a self-validating system, incorporating in-process controls and standard purification methodologies.

Objective: To synthesize a 4-aryl-5-aminopicolinate derivative via a palladium-catalyzed cross-coupling reaction.

Materials and Reagents

-

This compound (1.0 eq)

-

Arylboronic acid (1.2 eq)

-

[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) (0.03 eq)

-

Potassium Carbonate (K₂CO₃), anhydrous (3.0 eq)

-

1,4-Dioxane, anhydrous

-

Water, deionized

Step-by-Step Methodology

-

Inert Atmosphere Preparation (Causality): To a flame-dried Schlenk flask, add this compound, the arylboronic acid, and potassium carbonate. The use of a dried flask under an inert atmosphere (Nitrogen or Argon) is critical to prevent the oxidation of the palladium catalyst and the protodeboronation of the boronic acid, both of which are common side reactions that reduce yield.

-

Catalyst Addition: Add the Pd(dppf)Cl₂ catalyst to the flask. The flask is then evacuated and backfilled with inert gas three times to ensure all oxygen is removed.

-

Solvent Addition: Add anhydrous 1,4-dioxane and water (typically a 4:1 to 5:1 ratio). The aqueous component is essential for dissolving the inorganic base (K₂CO₃) and facilitating the transmetalation step of the catalytic cycle.

-

Reaction Execution: Heat the reaction mixture to 80-100 °C with vigorous stirring.

-

Monitoring (Self-Validation): Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 4-12 hours). This step prevents over-running the reaction and ensures the process is stopped at optimal conversion.

-

Work-up and Extraction: Cool the mixture to room temperature. Dilute with ethyl acetate and water. Separate the organic layer, and extract the aqueous layer twice more with ethyl acetate. The extraction isolates the desired product from the inorganic salts and water-soluble impurities.

-

Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to yield the pure product.

Workflow Visualization

The following diagram outlines the logical flow of the Suzuki-Miyaura coupling protocol.

Conclusion

This compound is a high-value chemical intermediate with well-defined physicochemical properties and predictable reactivity. Its utility in constructing complex molecules, particularly through robust and reliable methods like palladium-catalyzed cross-coupling, makes it an indispensable tool for researchers in drug discovery and materials science. Understanding its molecular structure and reactivity is key to leveraging its full synthetic potential.

References

The Strategic Utility of Methyl 5-amino-4-bromopicolinate: A Technical Guide for Advanced Research Applications

Abstract

Methyl 5-amino-4-bromopicolinate, a strategically functionalized pyridine derivative, is emerging as a pivotal building block in contemporary chemical research. Its unique arrangement of a nucleophilic amino group, a reactive bromine atom amenable to cross-coupling, and a modifiable methyl ester on an electron-deficient pyridine ring offers a trifecta of synthetic handles. This guide provides an in-depth exploration of the potential research applications of this versatile molecule, with a primary focus on drug discovery, particularly in the synthesis of next-generation kinase inhibitors. We will also explore its latent potential in the fields of agrochemical development, materials science, and coordination chemistry. This document serves as a technical resource for researchers, scientists, and drug development professionals, offering not only a theoretical framework but also actionable experimental protocols and workflow visualizations to accelerate innovation.

Introduction: The Architectural Significance of a Substituted Picolinate

The picolinate scaffold, a derivative of pyridine-2-carboxylic acid, is a privileged structure in medicinal chemistry, valued for its role as a versatile building block in a multitude of biologically active molecules.[1] The pyridine ring itself is a common motif in numerous FDA-approved drugs, owing to the ability of its nitrogen atom to form crucial hydrogen bonds with biological targets, thereby enhancing pharmacokinetic properties.[2]

This compound (CAS No. 870100-07-5) elevates this inherent potential through its specific substitution pattern. The bromine atom at the 4-position serves as a prime site for palladium-catalyzed cross-coupling reactions, enabling the facile introduction of diverse aryl, heteroaryl, and alkyl groups.[3] The amino group at the 5-position not only influences the electronic properties of the pyridine ring but also provides a nucleophilic center for further derivatization. Finally, the methyl ester at the 2-position can be readily hydrolyzed or converted to an amide, offering another avenue for structural modification. This multifunctionality makes it an exceptionally valuable starting material for the construction of complex molecular architectures.

| Property | Value |

| CAS Number | 870100-07-5[4][5] |

| Molecular Formula | C₇H₇BrN₂O₂ |

| Molecular Weight | 232.05 g/mol |

| Appearance | Off-white to light brown solid |

| Key Functional Groups | Pyridine, Amine, Bromine, Methyl Ester |

Core Application in Drug Discovery: A Gateway to Novel Kinase Inhibitors

The most compelling and well-documented application of this compound is as a key intermediate in the synthesis of protein kinase inhibitors. Kinases are a class of enzymes that play a critical role in cell signaling, and their dysregulation is a hallmark of many diseases, particularly cancer.

A recent patent application has explicitly detailed the use of this compound in the synthesis of potent and selective PRMT5 inhibitors.[6][7] PRMT5 (Protein Arginine Methyltransferase 5) is a promising therapeutic target in oncology, particularly for cancers with MTAP deletion.[6] The patent describes a synthetic route where this compound undergoes a Suzuki coupling reaction to introduce a substituted pyrazole moiety, a key pharmacophoric element for PRMT5 inhibition.[6]

Synthetic Strategy: Palladium-Catalyzed Cross-Coupling Reactions

The bromine atom on the pyridine ring is the linchpin for diversification of the this compound core. Palladium-catalyzed cross-coupling reactions are the primary tools for this purpose, allowing for the formation of new carbon-carbon and carbon-nitrogen bonds under relatively mild conditions.

Caption: Key Cross-Coupling Reactions of this compound.

The Suzuki-Miyaura coupling is a robust method for forming C-C bonds between the pyridine core and various aryl or heteroaryl boronic acids or esters. This is the reaction highlighted in the PRMT5 inhibitor patent.[6]

Materials:

-

This compound (1.0 equiv)

-

Arylboronic acid (1.2 equiv)

-

PdCl₂(dppf) (0.05 equiv)

-

Potassium phosphate (K₃PO₄) (3.0 equiv)

-

1,4-Dioxane

-

Water

Procedure:

-

To a flame-dried round-bottom flask, add this compound, the arylboronic acid, and K₃PO₄.

-

Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.

-

Add PdCl₂(dppf) to the flask.

-

Add a degassed 4:1 mixture of 1,4-dioxane and water.

-

Heat the reaction mixture to 110°C with vigorous stirring for 5-12 hours, monitoring the reaction progress by TLC or LC-MS.

-

Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.

-

Wash the organic layer with water and then with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel.

The Buchwald-Hartwig amination allows for the formation of a C-N bond, introducing a substituted amino group at the 4-position, a common feature in many kinase inhibitors.

Materials:

-

This compound (1.0 equiv)

-

Primary or secondary amine (1.2 equiv)

-

Pd₂(dba)₃ (0.02 equiv)

-

Xantphos (0.04 equiv)

-

Cesium carbonate (Cs₂CO₃) (1.5 equiv)

-

Anhydrous toluene

Procedure:

-

In a glovebox or under an inert atmosphere, add Pd₂(dba)₃, Xantphos, and Cs₂CO₃ to a dry Schlenk tube.

-

Add this compound and the amine.

-

Add anhydrous toluene.

-

Seal the Schlenk tube and heat the reaction mixture to 100-110°C with vigorous stirring for 12-24 hours.

-

Monitor the reaction progress by LC-MS.

-

Once the reaction is complete, cool the mixture to room temperature.

-

Dilute the reaction mixture with ethyl acetate and filter through a pad of Celite.

-

Wash the filtrate with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

-

Purify the crude product by flash column chromatography.

Further Derivatization and Bioisosteric Replacement

The amino and methyl ester groups on the this compound scaffold offer further opportunities for derivatization. The amino group can be acylated or alkylated, while the methyl ester can be hydrolyzed to the corresponding carboxylic acid or converted to a variety of amides. This allows for fine-tuning of the physicochemical properties of the final compound, such as solubility, lipophilicity, and metabolic stability.

The concept of bioisosteric replacement is also highly relevant.[8] For example, the carboxylic acid derived from the hydrolysis of the methyl ester could be replaced with other acidic functional groups like tetrazoles or hydroxamic acids to modulate pKa and cell permeability.

Potential Applications in Agrochemicals

The picolinate functional group is a well-established toxophore in the agrochemical industry, with several 4-aminopicolinates being potent herbicides.[9][10] While specific applications of this compound in this field are not yet widely published, its structural similarity to known herbicidal compounds suggests significant potential. The synthetic routes described above for drug discovery are directly transferable to the synthesis of novel agrochemical candidates. By performing cross-coupling reactions to introduce various lipophilic side chains, libraries of new compounds can be generated and screened for herbicidal, fungicidal, or insecticidal activity.

Caption: Workflow for Agrochemical Discovery using the Target Scaffold.

Emerging Applications in Materials Science and Coordination Chemistry

Organic Electronics

Pyridine-containing molecules are of growing interest in materials science, particularly in the field of organic electronics.[1] Their electron-deficient nature makes them suitable candidates for use as electron-transporting or emissive materials in organic light-emitting diodes (OLEDs).[8][11] The functional groups on this compound allow for its incorporation into larger conjugated systems through polymerization or cross-coupling reactions. The resulting materials could exhibit interesting photophysical and electronic properties.

Coordination Chemistry and Radiopharmaceuticals

Picolinic acid and its derivatives are excellent chelating agents for a wide range of metal ions.[2][6] The hydrolysis of the methyl ester of this compound yields a carboxylic acid that, in conjunction with the pyridine nitrogen, can coordinate to metal centers. This property could be exploited in several areas:

-

Asymmetric Catalysis: Chiral ligands derived from this scaffold could be used in asymmetric catalysis.[12]

-

Metal-Organic Frameworks (MOFs): The molecule could serve as a building block for the construction of novel MOFs with potential applications in gas storage, separation, and catalysis.

-

Radiopharmaceuticals: Picolinate-based ligands are being investigated for chelating radiometals for use in diagnostic imaging and therapy.[13][14][15] Derivatization of this compound could lead to novel chelators with improved stability and labeling efficiency for medically relevant radioisotopes.

Conclusion

This compound is a highly versatile and strategically important chemical intermediate. Its demonstrated utility in the synthesis of cutting-edge kinase inhibitors underscores its immediate value to the drug discovery community. Furthermore, its inherent reactivity and the established synthetic methodologies for its derivatization open up a vast chemical space for exploration in agrochemicals, materials science, and coordination chemistry. This guide has provided a comprehensive overview of these potential applications, supported by detailed experimental protocols, to empower researchers to fully leverage the synthetic potential of this remarkable molecule. As the demand for novel, complex, and functional molecules continues to grow, the importance of versatile building blocks like this compound will undoubtedly increase.

References

- 1. CN103130784A - Organic semiconductor material containing pyridine and preparation method and application thereof - Google Patents [patents.google.com]

- 2. Synthesis, characterization and pulse radiolysis of cobalt(ii) complexes of 2-picolinate and polypyridyl ligands - Dalton Transactions (RSC Publishing) [pubs.rsc.org]

- 3. Buy Methyl 4-amino-5-bromopicolinate | 1782230-72-1 [smolecule.com]

- 4. This compound | 870100-07-5 | VJB10007 [biosynth.com]

- 5. This compound | CAS#:870100-07-5 | Chemsrc [chemsrc.com]

- 6. US20240254118A1 - Prmt5 inhibitors and uses thereof - Google Patents [patents.google.com]

- 7. US20250154172A1 - Prmt5 inhibitors and uses thereof - Google Patents [patents.google.com]

- 8. pubs.acs.org [pubs.acs.org]

- 9. US6297197B1 - 4-aminopicolinates and their use as herbicides - Google Patents [patents.google.com]

- 10. WO2014151005A1 - 4-amino-6-(heterocyclic)picolinates and 6-amino-2-2(heterocyclic) pyrimidine-4-carboxylates and their use as herbicides - Google Patents [patents.google.com]

- 11. pubs.acs.org [pubs.acs.org]

- 12. pubs.rsc.org [pubs.rsc.org]

- 13. Octadentate Picolinic Acid-Based Bispidine Ligand for Radiometal Ions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. researchgate.net [researchgate.net]

A Comprehensive Technical Guide to the Safe Handling of Methyl 5-amino-4-bromopicolinate

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of the essential safety and handling protocols for Methyl 5-amino-4-bromopicolinate (CAS No. 870100-07-5). As a Senior Application Scientist, the following content is synthesized from established safety principles for analogous chemical structures, including aromatic amines and brominated heterocyclic compounds, to ensure a thorough understanding of the potential hazards and the rationale behind each procedural recommendation. Given the absence of a specific, comprehensive Safety Data Sheet (SDS) for this exact molecule, this guide is designed to empower researchers to conduct a robust risk assessment.

Understanding the Compound: A Chemist's Perspective on Inherent Risks

This compound is a substituted pyridine derivative. Its structure, featuring an amino group, a bromine atom, and a methyl ester on a pyridine ring, dictates its reactivity and toxicological profile. Aromatic amines can be readily absorbed through the skin and may pose long-term health risks, while brominated organic compounds can be irritants and environmentally persistent.[1][2] The pyridine ring itself is a common scaffold in pharmaceuticals and agrochemicals.

Key Structural Features and Associated Hazards:

-

Primary Aromatic Amine (-NH2): This functional group is known for its potential to cause skin sensitization and other health hazards.[2] Aromatic amines are often lipid-soluble, facilitating absorption through the skin.[2]

-

Brominated Pyridine Ring: The presence of a halogen, such as bromine, can enhance the biological activity and potential toxicity of the molecule. Brominated compounds can be irritating to the skin, eyes, and respiratory system.[3]

-

Picolinate Ester: While the ester group is generally less reactive, it can undergo hydrolysis under certain conditions.

Hazard Identification and Risk Assessment

Based on the analysis of structurally similar compounds, this compound should be treated as a hazardous substance.

Anticipated Hazards:

-

Serious Eye Irritation: Causes serious eye irritation.[4][6][7]

-

Respiratory Irritation: May cause respiratory irritation.[3][4][6]

-

Harmful if Swallowed: May be harmful if ingested.[3]

-

Potential for Sensitization: May cause an allergic skin reaction.[3]

Quantitative Data for Structurally Similar Compounds:

| Property | Value (for related compounds) | Source |

| Molecular Formula | C7H7BrN2O2 | [8] |

| Molecular Weight | 231.05 g/mol | [8] |

| Melting Point | 108 - 109 °C (for 3-Amino-5-bromo-2-methylpyridine) | [5] |

The Hierarchy of Controls: A Proactive Approach to Safety

To mitigate the risks associated with handling this compound, a systematic approach based on the hierarchy of controls is essential. This framework prioritizes the most effective control measures.

References

- 1. Bromination - Wordpress [reagents.acsgcipr.org]

- 2. pubs.acs.org [pubs.acs.org]

- 3. datasheets.scbt.com [datasheets.scbt.com]

- 4. assets.thermofisher.com [assets.thermofisher.com]

- 5. fishersci.com [fishersci.com]

- 6. 2-Amino-5-bromo-4-methylpyridine | C6H7BrN2 | CID 817695 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. Methyl 4-bromopicolinate | C7H6BrNO2 | CID 12828947 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. This compound | 870100-07-5 | VJB10007 [biosynth.com]

A Senior Application Scientist's Guide to Methyl 5-amino-4-bromopicolinate for Advanced Research

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Value of Methyl 5-amino-4-bromopicolinate in Synthesis

This compound is a strategically important substituted pyridine derivative for researchers in medicinal chemistry and materials science. Its trifunctional nature, featuring a nucleophilic amino group, a bromine atom amenable to cross-coupling reactions, and a methyl ester, makes it a versatile building block for the synthesis of complex heterocyclic scaffolds. This guide provides an in-depth overview of its commercial availability, key technical data, and a detailed protocol for a common and powerful application: the Suzuki-Miyaura cross-coupling reaction. The careful selection of high-quality starting materials is paramount for reproducible and successful research outcomes, and this guide aims to facilitate that process for investigators utilizing this valuable compound.

Physicochemical Properties

A foundational understanding of the physicochemical properties of this compound is essential for its proper handling, storage, and use in chemical reactions.

| Property | Value |

| CAS Number | 870100-07-5 |

| Molecular Formula | C₇H₇BrN₂O₂ |

| Molecular Weight | 231.05 g/mol |

| Appearance | Typically an off-white to yellow or brown solid |

| Purity | Commonly available in purities of ≥97%[1] |

| Storage | Store in a cool, dry, well-ventilated area away from incompatible substances. |

Researchers should always consult the specific Safety Data Sheet (SDS) provided by the supplier for comprehensive safety and handling information.

Commercial Suppliers of this compound and Its Isomers

The availability of high-purity this compound and its isomers is critical for the synthesis of novel compounds. The following table provides a comparative list of commercial suppliers. It is important to note the CAS number to ensure the procurement of the correct isomer for your specific synthetic route.

| Supplier | Product Name | CAS Number | Purity |

| Aladdin Scientific | methyl 5-amino-4-bromo-pyridine-2-carboxylate | 870100-07-5 | min 97%[1] |

| Biosynth | This compound | 870100-07-5 | N/A |

| ChemicalBook | This compound | 870100-07-5 | N/A |

| Chemsrc | This compound | 870100-07-5 | 98.0% |

| Smolecule | Methyl 4-amino-5-bromopicolinate | 1782230-72-1 | N/A[2] |

| Santa Cruz Biotechnology | Methyl 4-bromopicolinate | 29681-42-3 | 95%[3] |

| HANGZHOU LEAP CHEM CO., LTD. | METHYL 6-AMINO-5-BROMOPICOLINATE | 178876-82-9 | N/A[4] |

This list is not exhaustive. Researchers are encouraged to request a lot-specific Certificate of Analysis (CoA) from their chosen supplier to verify purity and identity.

Core Application: Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling

The bromine atom on the pyridine ring of this compound makes it an excellent substrate for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura reaction. This reaction is a powerful tool for forming carbon-carbon bonds, enabling the synthesis of biaryl and heteroaryl compounds that are common motifs in pharmaceutically active molecules.

Reaction Principle

The Suzuki-Miyaura coupling involves the reaction of an organoboron compound (typically a boronic acid or its ester) with an organic halide in the presence of a palladium catalyst and a base. The catalytic cycle proceeds through three key steps: oxidative addition of the palladium(0) catalyst to the aryl bromide, transmetalation of the organoboron species to the palladium center, and reductive elimination to form the new carbon-carbon bond and regenerate the palladium(0) catalyst.

Caption: A generalized workflow for the Suzuki-Miyaura cross-coupling reaction.

Detailed Experimental Protocol (Adapted)

Materials:

-

This compound (1.0 equivalent)

-

Arylboronic acid (1.2 equivalents)

-

Potassium phosphate (K₃PO₄) (2.5 equivalents)

-

Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 equivalents)

-

Anhydrous 1,4-dioxane

-

Degassed water

-

Schlenk flask or similar reaction vessel

-

Standard laboratory glassware for workup and purification

-

Inert gas supply (Argon or Nitrogen)

Procedure:

-

Reaction Setup: In a Schlenk flask, combine this compound (1.0 eq), the desired arylboronic acid (1.2 eq), and potassium phosphate (2.5 eq).

-

Inert Atmosphere: Seal the flask and evacuate and backfill with an inert gas (e.g., Argon). Repeat this cycle three times to ensure the reaction is performed under anaerobic conditions.

-

Catalyst and Solvent Addition: Under the inert atmosphere, add the Tetrakis(triphenylphosphine)palladium(0) catalyst (0.05 eq). Then, add anhydrous 1,4-dioxane and degassed water in a 4:1 ratio (e.g., for a 1 mmol scale reaction, use 4 mL of 1,4-dioxane and 1 mL of water).

-

Reaction: Stir the reaction mixture vigorously and heat to a temperature between 85-95 °C.

-

Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.

-

Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with a suitable organic solvent such as ethyl acetate and transfer to a separatory funnel.

-

Extraction: Wash the organic layer with water and then with brine to remove inorganic salts and water-soluble impurities.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate. Filter off the drying agent and concentrate the organic solvent under reduced pressure.

-

Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure coupled product.

Caption: General reaction scheme for the Suzuki-Miyaura coupling.

Conclusion

This compound is a highly valuable and versatile building block for the synthesis of complex molecules in drug discovery and materials science. A thorough understanding of its properties and the availability of reliable commercial sources are crucial for its effective use. The adapted Suzuki-Miyaura protocol provided in this guide offers a robust starting point for researchers to explore the synthetic potential of this compound. As with any chemical synthesis, careful optimization of reaction conditions may be necessary to achieve the best results for specific substrates.

References

A Senior Application Scientist's Guide to Methyl 5-Amino-4-Bromopicolinate and Its Derivatives: Synthesis, Reactivity, and Applications

Introduction: The Strategic Value of a Polysubstituted Pyridine Scaffold

In the landscape of modern drug discovery and materials science, the pyridine ring remains a cornerstone of molecular design. Its unique electronic properties, ability to engage in hydrogen bonding, and metabolic stability make it a privileged scaffold. Among the vast array of substituted pyridines, Methyl 5-amino-4-bromopicolinate stands out as a particularly versatile and strategic building block. Its trifunctional nature—a nucleophilic amino group, a bromine atom primed for cross-coupling, and a readily modifiable methyl ester—offers a rich platform for generating diverse molecular architectures with a high degree of control.

This technical guide provides an in-depth exploration of this compound, moving beyond simple cataloging of facts to deliver field-proven insights for researchers, scientists, and drug development professionals. We will delve into the causality behind synthetic choices, the logic of its reactivity, and the structure-activity relationships of its derivatives, empowering you to leverage this powerful intermediate in your research endeavors.

Physicochemical Properties

A foundational understanding of a molecule's physical and chemical characteristics is paramount for its effective use in synthesis.

| Property | Value | Reference |

| CAS Number | 870100-07-5 | [1] |

| Molecular Formula | C₇H₇BrN₂O₂ | |

| Molecular Weight | 231.05 g/mol | [2] |

| Exact Mass | 229.96900 | |

| LogP | 1.79410 | |

| PSA (Polar Surface Area) | 65.21000 |

Synthesis of the Core Intermediate: A Stepwise Approach

The synthesis of this compound is not commonly detailed in readily available literature, often being a proprietary process within chemical suppliers. However, a logical and well-precedented approach involves the selective bromination of a suitable precursor, such as Methyl 5-aminopicolinate. The key challenge in such a synthesis is achieving regioselectivity, directing the bromine atom to the C-4 position. The amino group at C-5 is an ortho-, para-director, which would typically activate the C-6 and C-4 positions for electrophilic aromatic substitution. Careful control of reaction conditions is crucial to favor bromination at the sterically less hindered C-4 position.

Protocol: Electrophilic Bromination of Methyl 5-Aminopicolinate

This protocol is a representative method based on standard organic chemistry principles for the bromination of activated pyridine rings.

Materials and Reagents:

-

Methyl 5-aminopicolinate

-

N-Bromosuccinimide (NBS)

-

N,N-Dimethylformamide (DMF)

-

Ice bath

-

Magnetic stirrer and stir bar

-

Round-bottom flask

-

Dropping funnel

Procedure:

-

Dissolution: In a three-neck round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve Methyl 5-aminopicolinate (1.0 equivalent) in DMF. Stir the mixture until the starting material is completely dissolved.

-

Cooling: Cool the flask to 0°C using an ice bath. This is critical to control the exothermicity of the reaction and minimize the formation of undesired byproducts.

-

Brominating Agent Addition: Prepare a solution of N-Bromosuccinimide (1.0 equivalent) in a minimal amount of DMF. Add this NBS solution dropwise to the cooled solution of the starting material over a period of 30-60 minutes. The slow addition rate is essential for maintaining temperature control and ensuring selective bromination.

-

Reaction: Allow the reaction to stir at 0°C for 1-2 hours, and then let it gradually warm to room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.

-

Work-up: Once the reaction is complete, pour the mixture into water. This will often cause the product to precipitate.

-

Isolation and Purification: Collect the solid product by filtration using a Buchner funnel and wash it thoroughly with water to remove residual DMF and succinimide. The crude product can then be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel to yield the final product, this compound.

Synthesis Workflow Diagram

Caption: A typical workflow for the synthesis of this compound.

Chemical Reactivity and Key Transformations

The synthetic utility of this compound stems from the differential reactivity of its functional groups. The bromine atom at the C-4 position is the primary handle for introducing molecular complexity through palladium-catalyzed cross-coupling reactions. The amino group at C-5 can be acylated, alkylated, or used to form other functional groups. The methyl ester at C-2 offers a site for hydrolysis and subsequent amide bond formation.

Palladium-Catalyzed Cross-Coupling Reactions

The C-Br bond is highly susceptible to a variety of cross-coupling reactions, making it an ideal site for derivatization.

-

Suzuki-Miyaura Coupling: This reaction is a powerful method for forming carbon-carbon bonds by coupling with boronic acids or esters. The amino group's electron-donating nature increases the electron density at the C-4 position, making the C-Br bond more susceptible to oxidative addition by a Pd(0) catalyst.[3]

-

Buchwald-Hartwig Amination: This allows for the formation of carbon-nitrogen bonds, providing access to a wide range of substituted 4-aminopicolinates.

-

Sonogashira Coupling: This reaction with terminal alkynes is an efficient way to introduce alkynyl moieties, which can serve as handles for further transformations or as key pharmacophores.

General Protocol for Suzuki-Miyaura Coupling

Materials and Reagents:

-

This compound (1.0 equivalent)

-

Aryl or heteroaryl boronic acid/ester (1.2-1.5 equivalents)

-

Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)

-

Base (e.g., K₂CO₃ or K₃PO₄, 2-3 equivalents)

-

Degassed solvent system (e.g., 1,4-dioxane/water, 4:1 v/v)

Procedure:

-

Inert Atmosphere: In a glovebox or under an inert atmosphere (e.g., Argon or Nitrogen), charge a dry reaction vessel with this compound, the boronic acid/ester, the palladium catalyst, and the base. The use of an inert atmosphere is crucial to prevent the degradation of the catalyst.

-

Solvent Addition: Add the degassed solvent system via syringe. Degassing the solvent (e.g., by sparging with argon or freeze-pump-thaw cycles) is essential to remove dissolved oxygen, which can deactivate the palladium catalyst.

-

Reaction: Seal the vessel and heat the mixture with vigorous stirring to 80-100 °C. Monitor the reaction's progress by TLC or LC-MS.

-

Work-up and Purification: Upon completion, cool the reaction mixture, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product is then purified by column chromatography on silica gel.

Derivatization Pathways Diagram

Caption: Major reaction pathways for the derivatization of this compound.

Applications of Derivatives in Drug Discovery

While specific, publicly available structure-activity relationship (SAR) studies on derivatives of this compound are limited, the broader class of substituted aminopicolinates has shown significant promise in medicinal chemistry. For instance, related chloropicolinate amides and ureas have been investigated as novel inhibitors for Mycobacterium tuberculosis.[4] The core scaffold is frequently utilized in the synthesis of kinase inhibitors, where the pyridine nitrogen can act as a crucial hinge-binding motif in the ATP-binding site of the kinase.[5]

Example Application: Kinase Inhibitors

Many kinase inhibitors feature a substituted pyridine core. The general strategy involves using the C-4 position to introduce larger aryl or heteroaryl moieties that can occupy hydrophobic pockets within the kinase active site. The amino group at C-5 can be a key hydrogen bond donor or a point for further substitution to enhance selectivity and potency.

| Derivative Class | Potential Therapeutic Area | Rationale |

| 4-Aryl-5-aminopicolinates | Oncology | The aryl group can be tailored to fit into the hydrophobic pocket of various kinases, while the picolinate moiety interacts with the hinge region. |

| 4-(Heteroaryl)-5-aminopicolinates | Infectious Diseases | Introduction of specific heterocycles can lead to compounds with antimicrobial or antiviral activity. |

| 5-Acylamino-4-arylpicolinates | Inflammatory Diseases | Acylation of the amino group can modulate physicochemical properties and introduce additional interactions with the biological target. |

Structure-Activity Relationship (SAR) Insights

Based on established principles of medicinal chemistry and data from analogous pyridine-based compounds, we can extrapolate potential SAR trends for derivatives of this compound.

-

Substitution at the C-4 Position: This is the primary vector for exploring SAR. The introduction of various substituted aryl and heteroaryl groups will be critical for optimizing potency and selectivity by probing different regions of a target's binding site.

-

Modification of the C-5 Amino Group: This group is a key interaction point. Acylation to form amides can introduce new hydrogen bond acceptors and donors. Alkylation can probe steric limits and modulate basicity.

-

Modification of the C-2 Methyl Ester: Hydrolysis to the carboxylic acid introduces a charged group that can form salt bridges. Conversion to a wide range of amides allows for fine-tuning of solubility, cell permeability, and target engagement.

SAR Exploration Diagram

Caption: Key positions on the this compound scaffold for SAR exploration.

Conclusion and Future Outlook

This compound is a high-value, strategically functionalized building block that offers multiple avenues for rapid library synthesis and lead optimization. Its predictable reactivity in key cross-coupling reactions, combined with the potential for modification at three distinct sites, makes it an invaluable tool for medicinal chemists and materials scientists. Future research will likely focus on the development of novel derivatives targeting a broader range of biological targets, as well as the exploration of its utility in creating advanced materials such as organic light-emitting diodes (OLEDs) and functional polymers. The continued exploration of this scaffold's synthetic potential is certain to yield novel compounds with significant scientific and therapeutic impact.

References

- 1. This compound | 870100-07-5 [chemicalbook.com]

- 2. This compound [myskinrecipes.com]

- 3. benchchem.com [benchchem.com]

- 4. Design and Synthesis of “Chloropicolinate Amides and Urea Derivatives” as Novel Inhibitors for Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]

- 5. benchchem.com [benchchem.com]

Methodological & Application

Using Methyl 5-amino-4-bromopicolinate in Suzuki coupling reactions

Application Note & Protocol Guide

Topic: High-Efficiency Suzuki Coupling of Methyl 5-amino-4-bromopicolinate for Pharmaceutical Intermediate Synthesis

Audience: Researchers, Medicinal Chemists, and Process Development Scientists

Abstract: The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern synthetic chemistry, enabling the formation of crucial carbon-carbon bonds.[1][2] this compound is a valuable heterocyclic building block, but its successful use in Suzuki couplings presents unique challenges. The presence of a coordinating pyridine nitrogen, an electron-donating amino group, and a base-labile methyl ester moiety requires careful optimization of reaction parameters to avoid catalyst inhibition and unwanted side reactions. This guide provides a detailed examination of the mechanistic nuances, key optimization parameters, and field-proven protocols for the efficient coupling of this substrate, empowering researchers to construct complex biaryl and heteroaryl scaffolds for drug discovery and development.

Mechanistic Considerations for a Substituted Pyridine

The efficacy of the Suzuki-Miyaura reaction hinges on a delicate balance within its catalytic cycle.[1][3] For a substrate like this compound, each step of the cycle is influenced by the molecule's distinct electronic and structural features.

The three primary stages of the cycle are:

-

Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of the picolinate. The electron-rich nature of the pyridine ring, due to the amino group, can make this rate-determining step more challenging compared to electron-deficient systems.[4]

-

Transmetalation: The organic group from the boronic acid (or its derivative) is transferred to the palladium center. This step requires activation of the organoboron species by a base.[3][5]

-

Reductive Elimination: The two coupled organic fragments are expelled from the palladium center, forming the final C-C bond and regenerating the Pd(0) catalyst.[3]

A significant challenge with pyridine-containing substrates is the potential for the pyridine nitrogen to coordinate with the palladium catalyst, leading to catalyst deactivation and low yields.[6][7] The choice of a suitable ligand is therefore critical to shield the metal center and promote the desired catalytic turnover.

References

- 1. Suzuki reaction - Wikipedia [en.wikipedia.org]

- 2. Yoneda Labs [yonedalabs.com]

- 3. Suzuki Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]

- 4. reddit.com [reddit.com]

- 5. Suzuki Coupling [organic-chemistry.org]

- 6. Recent Progress on the Synthesis of Bipyridine Derivatives [mdpi.com]

- 7. benchchem.com [benchchem.com]

Application Notes and Protocols for Nucleophilic Substitution and Cross-Coupling Reactions of Methyl 5-amino-4-bromopicolinate

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Versatility of a Privileged Scaffold

Methyl 5-amino-4-bromopicolinate is a key building block in modern medicinal chemistry. Its substituted pyridine core is a prevalent motif in a wide array of biologically active compounds and approved pharmaceuticals. The strategic placement of an amino group, a bromine atom, and a methyl ester on the picolinate ring provides a versatile platform for a variety of chemical transformations. The electron-deficient nature of the pyridine ring, further influenced by its substituents, makes the C4-position susceptible to nucleophilic attack and palladium-catalyzed cross-coupling reactions. This guide provides a detailed exploration of these reactions, offering both the theoretical underpinnings and practical, step-by-step protocols for the synthesis of diverse derivatives.

Chemical Properties and Safety Considerations

| Property | Value |

| CAS Number | 870100-07-5 |

| Molecular Formula | C₇H₇BrN₂O₂ |

| Molecular Weight | 231.05 g/mol |

| Appearance | Off-white to pale yellow solid |

| Storage | Store in a cool, dry, well-ventilated area away from incompatible substances. |

Safety: Always handle this compound in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Refer to the Safety Data Sheet (SDS) for complete safety and handling information.

Part 1: Nucleophilic Aromatic Substitution (SNAr) Reactions

Mechanistic Insights: Why SNAr Succeeds

Nucleophilic aromatic substitution (SNAr) on the pyridine ring of this compound is a powerful method for introducing a variety of functional groups. The reaction proceeds via a two-step addition-elimination mechanism.

Caption: General mechanism of the SNAr reaction on this compound.

The key to the feasibility of this reaction lies in the ability of the electron-deficient pyridine ring to stabilize the negative charge of the intermediate Meisenheimer complex. The ring nitrogen acts as a powerful electron-withdrawing group, delocalizing the negative charge through resonance, particularly when the attack occurs at the ortho or para positions. In the case of this compound, the bromine atom is at the 4-position, which is activated by the ring nitrogen.

The rate of the SNAr reaction is influenced by several factors:

-

Nucleophile Strength: More potent nucleophiles will react more rapidly.

-

Solvent: Polar aprotic solvents such as DMF, DMSO, or NMP are ideal as they can solvate the cation of the nucleophile's salt without strongly solvating the anionic nucleophile, thus enhancing its reactivity.

-

Temperature: Higher temperatures are often required to overcome the activation energy of the reaction, especially with less reactive nucleophiles.

-

Base: A non-nucleophilic base is often added to scavenge the proton from nucleophiles like amines or thiols, thereby increasing their nucleophilicity.

General Protocol for SNAr with Amine Nucleophiles

This protocol provides a general framework for the reaction of this compound with primary or secondary amines.

Materials:

-

This compound

-

Amine nucleophile (e.g., morpholine, piperidine, aniline)

-

Anhydrous polar aprotic solvent (e.g., DMF, DMSO, NMP)

-

Non-nucleophilic base (e.g., K₂CO₃, Cs₂CO₃, or DIPEA)

-

Reaction vessel (e.g., round-bottom flask with reflux condenser or a sealed microwave vial)

-

Inert atmosphere (Nitrogen or Argon)

Procedure:

-

To a clean, dry reaction vessel, add this compound (1.0 eq) and the base (2.0-3.0 eq).

-

Under an inert atmosphere, add the anhydrous solvent.

-

Add the amine nucleophile (1.2-1.5 eq) to the mixture.

-

Heat the reaction mixture to 80-120 °C and stir vigorously. The optimal temperature will depend on the reactivity of the amine. For less reactive amines, higher temperatures may be necessary.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Upon completion, cool the reaction mixture to room temperature.

-

Quench the reaction by adding water.

-

Extract the product with a suitable organic solvent (e.g., ethyl acetate, dichloromethane).

-

Wash the combined organic layers with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel.

| Nucleophile | Base | Solvent | Temperature (°C) | Typical Reaction Time (h) |

| Aliphatic Amines | K₂CO₃ | DMF | 80-100 | 4-12 |

| Anilines | Cs₂CO₃ | Dioxane | 100-120 | 12-24 |

| Thiols | K₂CO₃ | DMF | 60-80 | 2-6 |

| Alcohols (as alkoxides) | NaH | THF/DMF | 25-60 | 1-4 |

Part 2: Palladium-Catalyzed Cross-Coupling Reactions

For aryl bromides that are less reactive towards traditional SNAr or when a broader range of coupling partners is desired, palladium-catalyzed cross-coupling reactions are an invaluable tool. The Buchwald-Hartwig amination and the Suzuki-Miyaura coupling are particularly relevant.

The Power of Palladium: Buchwald-Hartwig Amination

The Buchwald-Hartwig amination allows for the formation of C-N bonds under milder conditions than many SNAr reactions and with a vast scope of amine coupling partners. The reaction proceeds through a catalytic cycle involving a palladium(0) species.

Caption: Simplified catalytic cycle for the Buchwald-Hartwig amination.

Protocol for Palladium-Catalyzed Suzuki Coupling

The following protocol is adapted from established procedures for the Suzuki coupling of this compound with boronic acids or their esters.[1][2]

Materials:

-

This compound

-

Aryl or heteroaryl boronic acid or boronic acid pinacol ester (1.1-1.5 eq)

-

Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf)) (2-5 mol%)

-

Base (e.g., K₂CO₃, K₃PO₄) (2.0-3.0 eq)

-

Anhydrous solvent system (e.g., Toluene/Ethanol, Dioxane/Water)

-

Reaction vessel (e.g., Schlenk flask or sealed vial)

-

Inert atmosphere (Nitrogen or Argon)

Procedure:

-

In a reaction vessel, combine this compound (1.0 eq), the boronic acid/ester (1.2 eq), the palladium catalyst (0.05 eq), and the base (2.0 eq).[1]

-

Evacuate and backfill the vessel with an inert gas (this should be repeated three times).

-

Add the degassed solvent system (e.g., Toluene and EtOH).[1]

-

Heat the reaction mixture to 90-110 °C with vigorous stirring.[1][2]

-

Monitor the reaction for 5-16 hours by TLC or LC-MS.[2]

-

After completion, cool the reaction to room temperature.

-

Filter the reaction mixture through a pad of celite, washing with the reaction solvent.

-

Concentrate the filtrate under reduced pressure.

-

The crude material can be purified by flash chromatography on silica gel.[1]

| Coupling Partner | Catalyst | Base | Solvent System | Temperature (°C) |

| Arylboronic Acid | Pd(PPh₃)₄ | K₂CO₃ | Toluene/Ethanol | 90 |

| Heteroarylboronic Acid Pinacol Ester | PdCl₂(dppf) | K₃PO₄ | Dioxane/Water | 110 |

Workflow and Decision Making

The choice between an SNAr reaction and a palladium-catalyzed cross-coupling reaction depends on several factors, including the nature of the desired product, the available reagents, and the desired reaction conditions.

Caption: Decision-making workflow for the functionalization of this compound.

References

Application of Methyl 5-amino-4-bromopicolinate in Medicinal Chemistry: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of Substituted Pyridines

Methyl 5-amino-4-bromopicolinate is a strategically substituted pyridine derivative that holds significant potential as a versatile building block in medicinal chemistry. Its unique arrangement of a nucleophilic amino group, a reactive bromine atom, and a methyl ester on a pyridine core provides a rich scaffold for the synthesis of complex molecules with diverse biological activities. While detailed public-domain information on this specific isomer (CAS 870100-07-5) is limited, its structural motifs are prevalent in a variety of pharmacologically active compounds, particularly in the realm of kinase inhibitors and other targeted therapies. This guide will explore the potential applications of this compound, drawing parallels from closely related isomers where extensive research is available, and provide generalized protocols that can be adapted for its use.

Core Molecular Data & Physicochemical Properties

A thorough understanding of the physicochemical properties of this compound is fundamental to its application in drug discovery and development.

| Property | Value | Source |

| CAS Number | 870100-07-5 | [1][2][3] |

| Molecular Formula | C₇H₇BrN₂O₂ | ChemicalBook |

| Molecular Weight | 231.05 g/mol | ChemicalBook |

| Appearance | Likely a solid | General chemical knowledge |

| Storage | 2-8°C, protected from light, under inert gas | General chemical supplier recommendations |

Synthetic Pathways and Considerations

Protocol 1: Hypothetical Synthesis of this compound

This protocol is a conceptualized pathway based on common organic chemistry reactions for pyridine functionalization.

Objective: To synthesize this compound from a suitable picolinic acid precursor.

Materials:

-

5-aminopicolinic acid

-

N-Bromosuccinimide (NBS)

-

Sulfuric acid

-

Methanol

-

Thionyl chloride or other esterification agent

-

Appropriate solvents (e.g., Dichloromethane, DMF)

-

Standard laboratory glassware and purification equipment

Procedure:

-

Bromination of 5-aminopicolinic acid:

-

Dissolve 5-aminopicolinic acid in a suitable solvent such as concentrated sulfuric acid.

-

Cool the solution in an ice bath.

-

Slowly add N-Bromosuccinimide (NBS) portion-wise, maintaining the low temperature.

-

Allow the reaction to stir at room temperature for several hours, monitoring by TLC or LC-MS.

-

Carefully quench the reaction by pouring it onto ice, followed by neutralization with a suitable base (e.g., sodium bicarbonate solution).

-

Extract the product with an organic solvent.

-

-

Esterification to this compound:

-

Dissolve the crude 5-amino-4-bromopicolinic acid in methanol.

-

Add an esterification agent such as thionyl chloride or a catalytic amount of sulfuric acid.

-

Reflux the mixture for several hours until the reaction is complete (monitored by TLC or LC-MS).

-

Remove the solvent under reduced pressure.

-

Purify the residue by column chromatography to obtain this compound.

-

Causality behind Experimental Choices:

-

NBS as Brominating Agent: NBS is a common and effective reagent for the regioselective bromination of activated aromatic rings.

-

Sulfuric Acid as Solvent/Catalyst: The acidic medium can protonate the pyridine nitrogen, influencing the regioselectivity of the electrophilic aromatic substitution.

-

Thionyl Chloride for Esterification: This is a standard and efficient method for converting carboxylic acids to their corresponding methyl esters.

Applications in Medicinal Chemistry: A Focus on Kinase Inhibition

The pyridine scaffold is a privileged structure in medicinal chemistry, frequently found in the core of many kinase inhibitors. The functional groups on this compound offer multiple points for diversification, making it an attractive starting material for the synthesis of libraries of potential drug candidates.

The Role of the Bromine Atom: A Gateway to Complexity via Cross-Coupling Reactions

The bromine atom at the 4-position is a key functional handle for introducing molecular diversity through palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling. This reaction allows for the formation of a C-C bond between the pyridine core and various aryl or heteroaryl boronic acids.

Protocol 2: Generalized Suzuki-Miyaura Cross-Coupling Reaction

This protocol is a general framework for the Suzuki-Miyaura coupling of aryl bromides and can be optimized for this compound.

Objective: To synthesize 4-aryl-5-amino-picolinate derivatives.

Materials:

-

This compound

-

Arylboronic acid (1.2 - 1.5 equivalents)

-

Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)

-

Base (e.g., K₂CO₃ or Cs₂CO₃, 2-3 equivalents)

-

Anhydrous, degassed solvent (e.g., 1,4-Dioxane/water, Toluene, or DMF)

-

Schlenk flask or microwave vial

-

Standard laboratory glassware for workup and purification

Procedure:

-

Reaction Setup: In a Schlenk flask or microwave vial, combine this compound, the arylboronic acid, the base, and the palladium catalyst.

-

Inert Atmosphere: Evacuate and backfill the reaction vessel with an inert gas (e.g., argon or nitrogen) three times.

-

Solvent Addition: Add the degassed solvent to the reaction mixture.

-

Reaction: Heat the mixture to the desired temperature (typically 80-120 °C) and stir for the required time (2-24 hours), monitoring the reaction progress by TLC or LC-MS.

-

Work-up: After cooling to room temperature, dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and water. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purification: Purify the crude product by column chromatography on silica gel to yield the desired 4-aryl-5-amino-picolinate derivative.

Causality behind Experimental Choices:

-

Palladium Catalyst: Palladium complexes are highly efficient catalysts for the Suzuki-Miyaura reaction, facilitating the oxidative addition, transmetalation, and reductive elimination steps of the catalytic cycle.

-

Base: The base is crucial for the activation of the boronic acid, forming a more nucleophilic boronate species that participates in the transmetalation step.

-

Inert Atmosphere: The palladium catalyst in its active form is sensitive to oxygen, so an inert atmosphere is necessary to prevent catalyst degradation and ensure high yields.

Visualization of Synthetic Workflow

The following diagram illustrates a generalized workflow for the application of this compound in the synthesis of potential kinase inhibitors.

Caption: Generalized workflow for inhibitor synthesis.

Potential Biological Targets: Tropomyosin Receptor Kinase A (TrkA)

While no specific inhibitors derived from this compound are prominently featured in the literature, its scaffold is relevant to the development of inhibitors for targets such as Tropomyosin Receptor Kinase A (TrkA). TrkA is a receptor tyrosine kinase that plays a crucial role in the development and function of the nervous system. Dysregulation of TrkA signaling is implicated in various cancers and pain states. The development of pyrazine-based TrkA inhibitors has been a subject of research, and the pyridine core of this compound could serve as a bioisostere or a starting point for the design of novel TrkA inhibitors.

Conclusion and Future Outlook